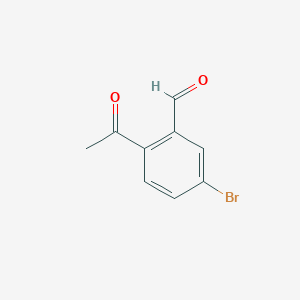

![molecular formula C20H17F3N2O4S B2504130 2-(吡咯烷-1-基羰基)-4-[3-(三氟甲氧基)苯基]-4H-1,4-苯并噻嗪 1,1-二氧化物 CAS No. 1251604-50-8](/img/structure/B2504130.png)

2-(吡咯烷-1-基羰基)-4-[3-(三氟甲氧基)苯基]-4H-1,4-苯并噻嗪 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

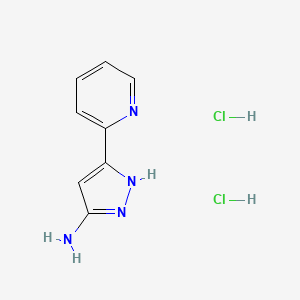

The compound "2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide" is a derivative of the benzothiazine class, which is known for its diverse biological activities. The structure of this compound suggests that it may have interesting chemical and pharmacological properties due to the presence of the pyrrolidinylcarbonyl group and the trifluoromethoxyphenyl substitution.

Synthesis Analysis

The synthesis of benzothiazine derivatives often involves the reaction of zwitterionic thiolates with sulfenes, as described in the first paper . This method can lead to various heterocyclic compounds, including pyrido[2,1-c][1,4]thiazines, which are structurally related to the compound of interest. The second paper discusses the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ^6,1-benzothiazine-3-carboxamides, which shares the benzothiazine core with our compound. The synthesis involves the reaction of aminopyridines with an imidazolide precursor, which could be adapted to introduce the pyrrolidinylcarbonyl group.

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is crucial for their biological activity. The second paper uses 1H-NMR spectroscopy and X-ray diffraction analysis to confirm the structure of synthesized compounds. These techniques could be applied to determine the precise conformation of the pyrrolidinylcarbonyl and trifluoromethoxyphenyl groups in relation to the benzothiazine core, which is essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of benzothiazine derivatives is influenced by the substituents on the core structure. The first paper shows that the reaction pathway can be altered by the choice of sulfenes, which could be relevant for modifying the compound of interest to enhance its reactivity or to create new derivatives. The third paper describes the Pummerer rearrangement to synthesize pyrrolo[2,1-c][1,4]benzothiazines, which could be a useful reaction for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are determined by their molecular structure. The fourth paper discusses the cardiovascular effects of tetrahydropyrrolobenzothiadiazine derivatives in rats, indicating that the structure-activity relationship is important for their biological function. The compound of interest may also exhibit unique physical properties due to the presence of the trifluoromethoxy group, which could affect its solubility, stability, and membrane permeability.

科学研究应用

化学合成和杂环化合物开发杂环化学的研究已导致合成各种苯并噻嗪衍生物和相关化合物。这些化合物具有多种生物活性,包括抗菌、抗炎和抗癌特性。例如,在微波辐照条件下合成 6-(6'-芳基吡啶-2'-基) 和 6-(4',6'-二芳基吡啶-2'-基)-3(4H)-氧代-1,4-苯并噻嗪展示了结合杂环药效团以增强生物活性的潜力 (D. Ashok 等人,2006 年).

抗菌和抗肿瘤活性多项研究已证明苯并噻嗪衍生物的抗菌和抗肿瘤潜力。基于 4,5,6,7-四氢苯并噻吩部分的新噻唑和吡唑衍生物的合成和抗菌活性突出了这些化合物在靶向不同微生物菌株方面的结构多功能性 (M. Gouda 等人,2010 年).

除草剂和杀虫剂应用具有显着除草剂活性的新型 3-(取代的苄氧基或苯氧基)-6-甲基-4-(3-三氟甲基苯基)吡啶嗪衍生物的开发说明了这些化学框架的农业应用。该类别中的一些化合物在低剂量下显示出控制杂草生长的有希望的结果,表明它们作为环保除草剂的潜力 (Han Xu 等人,2012 年).

光催化和绿色化学苯并噻嗪衍生物和相关化合物已因其光催化活性而被探索,通过在温和条件下促进有机转化,为绿色化学做出贡献。基于 s-四嗪的分子用于可见光驱动的有机转化,包括苯并咪唑和苯并噻唑的合成,突出了这些化合物在节能化学过程中的作用 (S. Samanta 等人,2013 年).

属性

IUPAC Name |

[1,1-dioxo-4-[3-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O4S/c21-20(22,23)29-15-7-5-6-14(12-15)25-13-18(19(26)24-10-3-4-11-24)30(27,28)17-9-2-1-8-16(17)25/h1-2,5-9,12-13H,3-4,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYMINFUXPHFFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2504050.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenylpropanamide](/img/structure/B2504052.png)

![N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2504056.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2504059.png)

![Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate dihydrochloride](/img/structure/B2504060.png)

![(4-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2504062.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504068.png)